molecular formula C4H4N6 B6588564 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole CAS No. 2356428-73-2

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B6588564
CAS No.: 2356428-73-2
M. Wt: 136.1
InChI Key:
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Description

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an imidazole and a tetrazole ring. These structures are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique combination of these two rings in a single molecule offers a wide range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of imidazole derivatives with azide compounds under controlled conditions. For instance, the reaction of 4-imidazolecarboxaldehyde with sodium azide in the presence of a suitable catalyst can yield the desired tetrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts is crucial for scaling up the process while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the imidazole and tetrazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various reduced forms of the tetrazole ring.

Scientific Research Applications

5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in drug design and other applications.

Comparison with Similar Compounds

    Imidazole: A simpler structure with similar biological activity but less chemical diversity.

    Tetrazole: Known for its use in pharmaceuticals and materials science, but lacks the dual functionality of the combined structure.

    Histidine: An amino acid with an imidazole side chain, important in biochemistry but different in overall structure and reactivity.

Uniqueness: The combination of imidazole and tetrazole rings in 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its individual components.

Properties

CAS No.

2356428-73-2

Molecular Formula

C4H4N6

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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